5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine depends on its specific application. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, blocking its activity and thereby inhibiting cell proliferation pathways. The molecular targets and pathways involved can vary, but common targets include receptor tyrosine kinases and other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 3-Iodo-5-chloropyrazole
- 2,3-Dichloropyridazine
Uniqueness
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H2ClIN4 |
---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11) |
InChI Key |
NSHONLWGWWUPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC2=NNC(=C21)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.